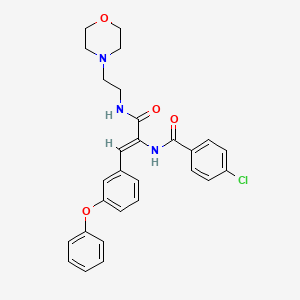

(Z)-4-chloro-N-(3-((2-morpholinoethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-chloro-N-(3-((2-morpholinoethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C28H28ClN3O4 and its molecular weight is 506. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-4-chloro-N-(3-((2-morpholinoethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C23H26ClN3O3

- Molecular Weight : 445.92 g/mol

Structural Features

The compound features:

- A benzamide core, which is known for various biological activities.

- A morpholinoethyl side chain that may enhance solubility and bioavailability.

- A phenoxy moiety that could contribute to its pharmacological properties.

Anticonvulsant Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticonvulsant activity. For instance, research has highlighted the efficacy of certain benzamide derivatives in models of epilepsy, suggesting that modifications to the benzamide structure can enhance anticonvulsant effects .

The proposed mechanisms include:

- Modulation of GABAergic neurotransmission.

- Inhibition of voltage-gated sodium channels, which is crucial in preventing seizure propagation .

Cytotoxicity and Antitumor Activity

Preliminary data suggest that this compound may possess cytotoxic properties against various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

These results indicate a promising potential for further development as an anticancer agent.

Case Studies

- Anticonvulsant Efficacy in Zebrafish Models

- In Vitro Cytotoxicity Testing

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (Z)-4-chloro-N-(3-((2-morpholinoethyl)amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide exhibit significant anticancer properties. The compound's structural features suggest it may act as an inhibitor of specific cancer cell lines, particularly those resistant to conventional therapies. For instance, studies have shown that derivatives of benzamide can effectively inhibit cell proliferation in various cancer models .

Mechanism of Action

The mechanism through which this compound exerts its effects is primarily through the modulation of apoptotic pathways. By interacting with Bcl-2 family proteins, it can promote apoptosis in cancer cells, thereby reducing tumor growth . This mechanism is crucial for developing targeted therapies in oncology.

Pharmacological Studies

Receptor Modulation

this compound may also play a role in modulating neurotransmitter receptors, which can have implications for treating neurological disorders. Its morpholinoethyl group suggests potential interactions with serotonin or dopamine receptors, which are vital targets in psychopharmacology .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings. For instance, a study on morpholino derivatives demonstrated their potential in managing anxiety and depression by enhancing serotonin receptor activity, leading to improved mood stabilization .

Synthetic Applications

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the formation of the morpholino group and the introduction of the phenoxy moiety. This synthetic pathway not only provides insights into its structural diversity but also opens avenues for developing new derivatives with enhanced biological activities .

Table: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Expected Outcome |

|---|---|---|---|

| 1 | N-Alkylation | Morpholine | Morpholino group attached |

| 2 | Coupling | Phenoxy compound | Formation of phenoxy linkage |

| 3 | Chlorination | Chlorinating agent | Introduction of chlorine at para position |

| 4 | Finalization | Acetic anhydride | Completion of benzamide structure |

Propriétés

IUPAC Name |

4-chloro-N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O4/c29-23-11-9-22(10-12-23)27(33)31-26(28(34)30-13-14-32-15-17-35-18-16-32)20-21-5-4-8-25(19-21)36-24-6-2-1-3-7-24/h1-12,19-20H,13-18H2,(H,30,34)(H,31,33)/b26-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNIIIHIOJOLDE-QOMWVZHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCNC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.